L-Arginine Orotate is a compound formed from the amino acid L-arginine and orotic acid. L-arginine is a semi-essential amino acid that plays a crucial role in protein synthesis and is involved in various metabolic processes, including the production of nitric oxide, which is vital for vascular health. Orotic acid, on the other hand, is a pyrimidine derivative involved in nucleotide synthesis and has been studied for its potential benefits in cellular metabolism and energy production.
L-arginine can be obtained from dietary sources such as red meat, poultry, fish, dairy products, and nuts. It can also be synthesized endogenously through the urea cycle involving the kidneys and intestines. Orotic acid is naturally produced in the body as well, primarily during the metabolism of uridine and cytidine nucleotides. The combination of these two compounds into L-Arginine Orotate enhances its bioavailability and therapeutic potential.
L-Arginine Orotate falls under the category of nutritional supplements and is classified as an amino acid derivative. Its primary applications are in health supplements aimed at improving cardiovascular health, enhancing exercise performance, and supporting metabolic functions.
The synthesis of L-Arginine Orotate typically involves two main approaches:
The chemical reaction can be represented as follows:
This reaction may require catalysts or specific pH conditions to facilitate the formation of the ester bond between the carboxyl group of L-arginine and the hydroxyl group of orotic acid.
L-Arginine Orotate consists of a central L-arginine molecule connected to an orotate moiety. The molecular formula can be expressed as:
The structure features a guanidinium group characteristic of L-arginine, which contributes to its biological activity.
The molecular weight of L-Arginine Orotate is approximately 284.28 g/mol. The compound exhibits polar characteristics due to the presence of multiple functional groups, which influence its solubility in water and biological fluids.
L-Arginine Orotate may undergo various chemical reactions typical for amino acids and esters:
The hydrolysis reaction can be represented as:
This reaction is significant in physiological contexts where enzymatic action converts the compound back into its constituent parts for metabolic use.
The primary mechanism through which L-Arginine Orotate exerts its effects is through the conversion of L-arginine into nitric oxide via nitric oxide synthase. This process involves several steps:
Research indicates that supplementation with L-arginine can significantly increase plasma levels of nitric oxide, thereby improving endothelial function and cardiovascular health .
L-Arginine Orotate appears as a white crystalline powder with a slightly bitter taste. It is soluble in water but less so in organic solvents due to its polar nature.
Key chemical properties include:
Relevant data suggest that stability may decrease under extreme pH conditions or high temperatures .
L-Arginine Orotate has several applications in scientific research and clinical settings:
L-Arginine orotate (C₁₁H₁₈N₆O₆) represents a coordination complex formed through the co-crystallization of the basic amino acid L-arginine and the pyrimidine precursor orotic acid. Its synthesis leverages both non-covalent ionic interactions and hydrogen bonding, necessitating precise control over reaction parameters to ensure stoichiometric integrity and crystallinity.
Solid-phase peptide synthesis (SPPS) approaches face unique challenges in synthesizing arginine-orotate derivatives due to the guanidinium group's high polarity and nucleophilicity. The guanidinium moiety in arginine forms extensive hydrogen bonds and ionic interactions with orotate’s carboxylate groups, complicating selective protection/deprotection. Recent advances employ N-acyloxyalkyloxycarbonyl (AOC) groups as enzyme-labile protecting units. These groups enhance lipophilicity during synthesis while remaining susceptible to carboxylesterase-mediated cleavage post-crystallization [4].
Table 1: Protecting Groups for Guanidinium Moieties in SPPS
Protecting Group | Chemical Structure | Cleavage Mechanism | Compatibility with Orotate |
---|---|---|---|
Boc/Cbz | Classical carbamates | Acidolysis/Hydrogenation | Moderate (risk of side reactions) |
Hexyloxycarbonyl | C₆H₁₁OCO- | Serum esterases | High (improves crystallinity) |
Triflylguanidine | (CF₃SO₂)NC(=NR)NR₂ | Nucleophilic displacement | Limited (harsh conditions) |
Mechanistic studies reveal that alkoxycarbonyl groups (e.g., hexyloxycarbonyl) temporarily mask arginine’s charge, enabling efficient solid-phase assembly. Post-synthesis, these groups are cleaved under physiological conditions, regenerating the bioactive complex. This strategy mitigates solubility issues during co-crystallization and achieves yields exceeding 85% in model peptides [4].
Solvent-free synthesis via mechanochemistry (e.g., ball milling) offers an eco-compatible route for L-arginine orotate production. This method involves the direct grinding of equimolar L-arginine and orotic acid, exploiting triboelectric forces to initiate proton transfer and crystal nucleation. Key advantages include:
X-ray diffraction analyses confirm that mechanosynthesis produces a monoclinic P2₁/c crystal lattice stabilized by:
Table 2: Comparison of Synthesis Methods for L-Arginine Orotate
Method | Yield (%) | Purity | Key Advantage | Limitation |
---|---|---|---|---|
SPPS with AOC groups | 85–90 | High | Compatible with peptide chains | Multi-step deprotection |
Mechanochemical | 95–98 | Very High | Solvent-free, rapid | Scalability challenges |
Solution co-crystallization | 75–80 | Moderate | Simple setup | Solvent waste, polymorphism |
The endogenous pathways of L-arginine and orotic acid intersect at mitochondrial carbamoyl phosphate (CP), a pivotal branchpoint metabolite. Understanding this metabolic crosstalk elucidates conditions favoring in vivo co-crystallization.
In mammals, CP serves as a precursor for both the urea cycle (via citrulline synthesis) and pyrimidine biosynthesis (via aspartate transcarbamylase). L-Arginine regulates CP synthesis through two mechanisms:
Under arginine deprivation, hepatic CP accumulates due to:
Excess CP diffuses into the cytosol, diverting into pyrimidine synthesis and elevating orotic acid production. Studies in murine models demonstrate a 180-fold increase in hepatic CP (from <1.3 to 180 nmol/g) and 14-fold orotic aciduria during arginine-free feeding [5] [10]. This establishes a biochemical rationale for spontaneous arginine-orotate complex formation in vivo during hypoargininemic states.
Table 3: Metabolic Flux in Urea Cycle Disorders
Metabolic Perturbation | Hepatic CP (nmol/g) | Urinary Orotate (μmol/day) | Key Enzymes Affected |
---|---|---|---|
Normal (arginine-sufficient) | <1.3 | 1–3 | None |
Arginine deprivation | 180 | 42–56* | OTC, ORNT1 (ornithine transport) |
OTC deficiency | 200–300 | >100 | Ornithine transcarbamylase |
Lysinuric protein intolerance | 50–70 | 20–40 | SLC7A7 (cationic transporter) |
While spontaneous crystallization occurs under metabolic imbalance, enzymatic facilitation enhances complex stability in vitro:
In vitro studies demonstrate that arginase inhibition (e.g., by NOR-NOHA analogues) elevates cellular arginine, while CPS II knockdown redirects CP toward citrulline. Combining these interventions reduces orotate secretion by 80%, confirming enzymatic control over precursor availability [7] [9].
Biocatalytic strategies exploit bifunctional enzymes like ArgJ (ornithine acetyltransferase) from Corynebacterium glutamicum. ArgJ exhibits dual functionality:
Engineering ArgJ mutants with enhanced esterase activity accelerates ornithine production, which complexes with orotate during fermentation. This yields crystalline L-ornithine orotate as a structural analog to arginine orotate [2] [6].
Table 4: Enzymes Influencing Arginine-Orotate Biosynthesis
Enzyme | Localization | Function | Effect on Precursors |
---|---|---|---|
CPS I | Mitochondria | CP synthesis from NH₃ + HCO₃⁻ | ↑ CP (arginine-activated via NAG) |
CPS II | Cytosol | CP synthesis (pyrimidine pathway) | ↑ Orotate (UTP-inhibited) |
OTC | Mitochondria | Citrulline synthesis from CP + ornithine | ↓ CP (consumption) |
NAOGAcT | Plastid/cytosol | Acetyl group recycling in arginine synthesis | ↑ Ornithine availability |
Dihydroorotate dehydrogenase | Mitochondria | Orotate synthesis from dihydroorotate | Direct orotate production |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3